molecular formula C16H21NO4 B8726404 N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C

N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C

Cat. No.: B8726404
M. Wt: 291.34 g/mol
InChI Key: NHKFQPDGTLYCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C typically involves multiple steps. One common method starts with 5,8-dihydroxy-1,4-dihydronaphthalene as the precursor . The synthesis involves the following steps:

    Acetylation: The precursor undergoes acetylation to introduce the acetyl group.

    Methoxylation: Methoxy groups are introduced at positions 5 and 8 through methoxylation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl and acetamino groups to their respective alcohols and amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and amines.

Mechanism of Action

The mechanism of action of N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C involves its interaction with specific molecular targets and pathways. The acetyl and acetamino groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthoic acid
  • 3-Pyrrolidino-5-methoxy-1,2-dihydronaphthalene
  • 4-Benzyloxy-n (1,2,3,4-tetrahydro-6-methoxy-2-naphthalenyl)aniline

Uniqueness

N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C is unique due to its specific combination of functional groups and its tetrahydro naphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

N-(2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)acetamide

InChI

InChI=1S/C16H21NO4/c1-10(18)16(17-11(2)19)8-7-12-13(9-16)15(21-4)6-5-14(12)20-3/h5-6H,7-9H2,1-4H3,(H,17,19)

InChI Key

NHKFQPDGTLYCSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)NC(=O)C

Origin of Product

United States

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